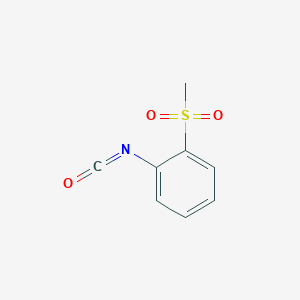
1-Isocyanato-2-methanesulfonylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isocyanato-2-methanesulfonylbenzene is an organic compound with the molecular formula C9H9NO3S. It belongs to the family of sulfonyl isocyanates, which are highly reactive compounds used in organic synthesis as building blocks for the preparation of a wide range of functionalized molecules.
Preparation Methods
1-Isocyanato-2-methanesulfonylbenzene can be synthesized through various methods. The most common industrial method involves the phosgene process, which is highly efficient but poses environmental and health risks due to the toxicity of phosgene . Nonphosgene methods are also being explored, such as the formation of carbamate through the reaction of nitro-amino compounds with carbon monoxide, dimethyl carbonate, and urea, followed by the thermal decomposition of carbamate to yield isocyanate . These methods are safer and more environmentally friendly.
Chemical Reactions Analysis
1-Isocyanato-2-methanesulfonylbenzene undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles to form substituted products.
Addition Reactions: It can undergo addition reactions with compounds containing active hydrogen atoms.
Polymerization: It can polymerize to form polyurethanes.
Common reagents used in these reactions include alcohols, amines, and water. The major products formed from these reactions are urethanes, ureas, and polyurethanes .
Scientific Research Applications
1-Isocyanato-2-methanesulfonylbenzene is widely used in scientific research and industry. Its applications include:
Chemistry: Used as a building block for the synthesis of various functionalized molecules.
Biology: Employed in the modification of biomolecules.
Medicine: Utilized in the development of pharmaceuticals.
Industry: Key component in the production of polyurethanes, which are used in coatings, adhesives, and foams
Mechanism of Action
The mechanism of action of 1-Isocyanato-2-methanesulfonylbenzene involves its high reactivity with nucleophiles. It reacts with compounds containing active hydrogen atoms, such as alcohols and amines, to form stable urethane and urea linkages. This reactivity is due to the presence of the isocyanate group, which is highly electrophilic .
Comparison with Similar Compounds
1-Isocyanato-2-methanesulfonylbenzene is unique due to its sulfonyl isocyanate structure. Similar compounds include:
Toluene diisocyanate: Used in the production of flexible polyurethane foams.
Methylenediphenyl diisocyanate: Used in the production of rigid polyurethane foams.
Hexamethylene diisocyanate: Used in the production of non-yellowing polyurethane coatings.
These compounds share similar reactivity but differ in their specific applications and physical properties.
Properties
Molecular Formula |
C8H7NO3S |
|---|---|
Molecular Weight |
197.21 g/mol |
IUPAC Name |
1-isocyanato-2-methylsulfonylbenzene |
InChI |
InChI=1S/C8H7NO3S/c1-13(11,12)8-5-3-2-4-7(8)9-6-10/h2-5H,1H3 |
InChI Key |
JEVNCLDYDSYARG-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


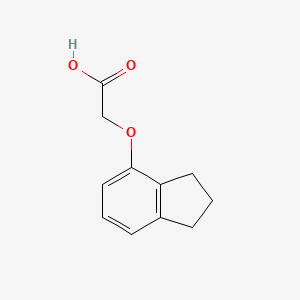

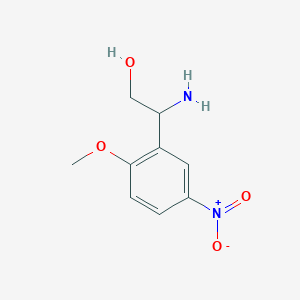
![8-(trifluoromethyl)-3H-pyrido[3,2-e]indazole](/img/structure/B13599029.png)
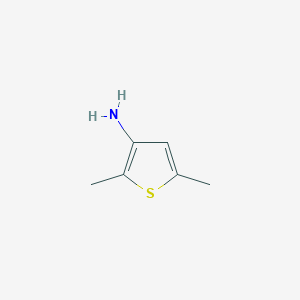


![2-Amino-2-[2-(difluoromethoxy)phenyl]ethanol](/img/structure/B13599049.png)
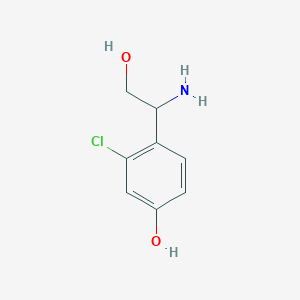

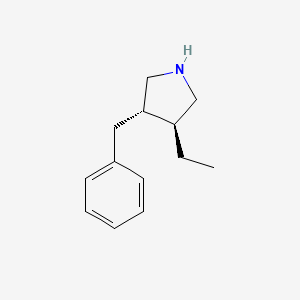

![1-[(2-Bromo-4-chlorophenyl)methyl]piperazine](/img/structure/B13599081.png)

